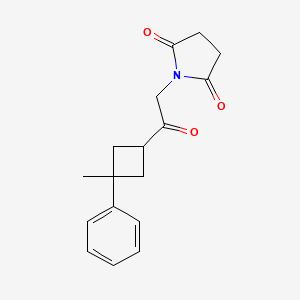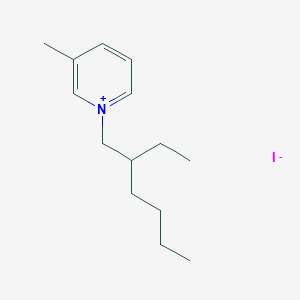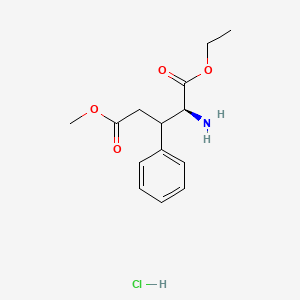
Agn-PC-0ndabu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Agn-PC-0ndabu is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0ndabu typically involves a multi-step process. One common method includes the use of silver nanowires (AgNWs) prepared through a modified polyol method. This method employs organic octylamine hydrochloride as a shape-controlling agent . The AgNWs are then combined with other reagents under specific conditions to form this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using advanced techniques such as Mayer-rod coating, spin coating, spray coating, and vacuum filtration methods . These methods ensure the production of high-quality this compound with consistent properties suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Agn-PC-0ndabu undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its applications in catalysis and other chemical processes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxygen (O2), which is involved in oxidation reactions . The conditions for these reactions often involve high temperatures and pressures to facilitate the dissociation of O2 and other reactants.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the dissociation of O2 on Agn clusters can lead to the formation of various oxidized products .
Aplicaciones Científicas De Investigación
Agn-PC-0ndabu has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Agn-PC-0ndabu involves its interaction with molecular targets and pathways within biological and chemical systems. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter the properties of other molecules and materials .
Comparación Con Compuestos Similares
Agn-PC-0ndabu can be compared with other similar compounds, such as AgN5 and other nitrogen-rich silver compounds . These compounds share some properties with this compound but differ in their specific chemical structures and reactivities. For example, AgN5 is known for its high-energy density and potential use in energetic materials .
List of Similar Compounds
- AgN5
- AgN2
- AgN7
- AgN8
Conclusion
This compound is a compound with diverse applications in various scientific fields Its unique properties and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry
Propiedades
Número CAS |
646997-54-8 |
|---|---|
Fórmula molecular |
C17H19NO3 |
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
1-[2-(3-methyl-3-phenylcyclobutyl)-2-oxoethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H19NO3/c1-17(13-5-3-2-4-6-13)9-12(10-17)14(19)11-18-15(20)7-8-16(18)21/h2-6,12H,7-11H2,1H3 |
Clave InChI |
NKGMGLOQJGMWJV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C1)C(=O)CN2C(=O)CCC2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene](/img/structure/B12606000.png)
![Benzamide, 2-iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]-](/img/structure/B12606019.png)
![1-Methoxy-4-({[(2R)-2-methylpent-3-en-1-yl]oxy}methyl)benzene](/img/structure/B12606021.png)

![3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12606027.png)
![(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-[1-[7-[1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-carboxyethyl]-4-hydroxycyclohexa-2,4-dien-1-yl]-7-oxoheptanoyl]-4-hydroxycyclohexa-2,4-dien-1-yl]propanoic acid](/img/structure/B12606036.png)
![N-[2-(2-Ethoxyethoxy)phenyl]-5-methylthieno[2,3-D]pyrimidin-4-amine](/img/structure/B12606041.png)

![[5-(3,4-Dichlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B12606073.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(3,4-dichlorophenyl)methanone](/img/structure/B12606079.png)


![(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid](/img/structure/B12606085.png)
![({[(2S,6S)-2,6-Dimethyldecyl]oxy}methyl)benzene](/img/structure/B12606086.png)
